molecular formula C10H20N2O2 B13214451 N-Methoxy-N,2,6-trimethylpiperidine-4-carboxamide

N-Methoxy-N,2,6-trimethylpiperidine-4-carboxamide

Cat. No.: B13214451
M. Wt: 200.28 g/mol
InChI Key: KEFPHPRHGFKNQJ-UHFFFAOYSA-N
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Description

N-Methoxy-N,2,6-trimethylpiperidine-4-carboxamide is a specialized piperidine-based carboxamide derivative designed for research and development applications. This compound belongs to a class of molecules known as Weinreb amides, which are highly valued in synthetic organic chemistry as versatile intermediates for the preparation of ketones and aldehydes from carboxylic acid precursors . The structure incorporates a piperidine ring, a common scaffold in pharmaceuticals and bioactive molecules, which is further functionalized with methoxy and methyl groups at the nitrogen atoms and the 2 and 6 positions, potentially influencing its stereoelectronic properties and bioavailability. Researchers utilize such scaffolds in medicinal chemistry for constructing complex molecular architectures, particularly in the exploration of new therapeutic agents . The presence of the N-methoxy-N-methylamide (Weinreb amide) group is a key functional handle, allowing for controlled nucleophilic addition reactions that are essential in multi-step synthesis . While the specific mechanism of action is dependent on the final target molecule, piperidine derivatives are known to interact with a wide range of biological targets and are frequently investigated in central nervous system (CNS) drug discovery, enzyme inhibition, and as building blocks for agrochemicals. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

N-methoxy-N,2,6-trimethylpiperidine-4-carboxamide

InChI

InChI=1S/C10H20N2O2/c1-7-5-9(6-8(2)11-7)10(13)12(3)14-4/h7-9,11H,5-6H2,1-4H3

InChI Key

KEFPHPRHGFKNQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)C(=O)N(C)OC

Origin of Product

United States

Preparation Methods

Formation of Piperidine Ring and Methyl Substitutions

The piperidine core with methyl groups at the 2 and 6 positions is typically synthesized via cyclization reactions involving appropriate precursors such as substituted amino alcohols or keto-acids. The methyl groups are introduced either by starting with methylated precursors or by selective alkylation during the synthesis.

Introduction of the Methoxy Group on Nitrogen

The N-methoxy substitution is commonly achieved by reacting the nitrogen atom of the piperidine ring with methoxy-containing reagents. A notable method involves the reaction of N-oxyl piperidine derivatives with methyl radicals generated by thermal decomposition of di-tert-butyl peroxide at elevated temperatures (120°-150° C) in an inert solvent like chlorobenzene. This radical-mediated process facilitates the formation of N-methoxy groups, although it may suffer from lower yields when applied to certain N-oxyl derivatives.

Alternatively, the use of hydrogen peroxide in the presence of ferrous sulfate heptahydrate or titanium(III) chloride in acidic media has been reported to oxidize N-oxyl piperidine derivatives to N-methoxy compounds under controlled temperatures (20°-65° C). The reaction mixtures are typically worked up by extraction with methylene chloride and purified by flash chromatography, achieving yields up to 79% in optimized conditions.

Formation of the Carboxamide Group at the 4-Position

The carboxamide functional group can be introduced via conversion of a carboxylic acid precursor to its acid chloride using reagents such as oxalyl chloride in solvents like dimethylformamide (DMF). The acid chloride intermediate then reacts with N,O-dimethylhydroxylamine to form the desired N-methoxy carboxamide. This method is favored for its efficiency and ability to minimize side reactions, especially when conducted under anhydrous and controlled temperature conditions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Piperidine ring formation Cyclization of methylated amino precursors Methyl-substituted piperidine
2 N-Methoxy introduction Reaction of N-oxyl piperidine with methyl radicals (di-tert-butyl peroxide, 120-150°C) or oxidation with H2O2/FeSO4 or TiCl3/HCl at 20-65°C N-Methoxy piperidine derivative, yields up to 79%
3 Carboxamide formation Conversion of carboxylic acid to acid chloride (oxalyl chloride/DMF), followed by reaction with N,O-dimethylhydroxylamine N-Methoxy-N,2,6-trimethylpiperidine-4-carboxamide

Reaction Conditions and Purification

  • Temperature control is critical, especially during peroxide addition steps, to avoid decomposition and side reactions. Typical temperatures range from 20° to 65° C.
  • Solvents such as dimethyl sulfoxide (DMSO), methylene chloride, chlorobenzene, and tetrahydrofuran (THF) are commonly used depending on the reaction step.
  • Purification is generally achieved by flash chromatography on silica gel using solvent systems like heptane/ethyl acetate mixtures, ensuring high purity of the final compound.

Research Discoveries and Optimization

  • The radical-mediated N-methoxy introduction method, though effective, yields are variable depending on the N-oxyl precursor used. Protection of hydroxyl groups (e.g., benzoyloxy protection) can improve yields significantly.
  • The use of catalytic amounts of ferrous sulfate or titanium(III) chloride in peroxide-mediated oxidation has been optimized to enhance selectivity and yield, with reaction times typically around 25-45 minutes.
  • The acid chloride intermediate route for carboxamide formation is widely preferred for its reliability and scalability in medicinal chemistry applications.
  • Structural modifications on the piperidine ring and N-substituents have been studied extensively in related compounds to optimize biological activity, which indirectly informs synthetic route adjustments for this compound.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N,2,6-trimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methoxy-N,2,6-trimethylpiperidine-4-carboxamide involves its interaction with molecular targets and pathways in the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other piperidine derivatives and carboxamides allow for comparative analysis. Key analogs include:

N,N-Diethylpiperidine-4-carboxamide

  • Structure : Shares the piperidine-4-carboxamide backbone but substitutes the N-methoxy and N,2,6-trimethyl groups with N,N-diethyl groups.
  • Properties : The diethyl groups likely enhance lipophilicity compared to the methyl and methoxy substituents in the target compound. Such modifications can influence bioavailability and metabolic stability .
  • Applications : Piperidine carboxamides with alkyl substituents are often explored as intermediates in pesticide synthesis (e.g., mepiquat chloride derivatives) .

N-(Piperidin-4-yl)oxane-4-carboxamide

  • Structure : Features an oxane (tetrahydropyran) ring fused to the piperidine carboxamide. The absence of methoxy and methyl groups distinguishes it from the target compound.

Urea-Based Piperidine Derivatives

  • Examples : Compounds like chlorbromuron (N’-(4-bromo-3-chlorophenyl)-N-methoxy-N’-methylurea) share the N-methoxy group but replace the carboxamide with a urea linkage.
  • Functional Differences : Urea derivatives often act as herbicides by inhibiting photosynthesis, whereas carboxamides may target enzyme systems (e.g., acetolactate synthase in plants) .

Structural and Functional Data Table

Compound Name Key Substituents Functional Group Potential Applications Reference
N-Methoxy-N,2,6-trimethylpiperidine-4-carboxamide N-OMe, 2,6-Me, N-Me Carboxamide Agrochemical intermediates
N,N-Diethylpiperidine-4-carboxamide N,N-Et Carboxamide Pesticide synthesis
Chlorbromuron N-Methoxy, urea linkage Urea Herbicide
N-(Piperidin-4-yl)oxane-4-carboxamide Oxane ring Carboxamide Pharmaceutical intermediates

Key Research Findings

  • Substituent Effects : Methoxy and methyl groups in the target compound may reduce metabolic degradation compared to bulkier alkyl groups (e.g., diethyl), as seen in analogs like mepiquat chloride .
  • Bioactivity : Carboxamides with piperidine scaffolds exhibit diverse mechanisms, including enzyme inhibition and receptor modulation, whereas urea derivatives primarily disrupt photosynthetic pathways .
  • Synthetic Challenges : The steric hindrance from 2,6-dimethyl groups in the target compound may complicate synthetic routes compared to less substituted analogs .

Notes on Limitations and Contradictions

  • Data Gaps : Direct pharmacological or agrochemical data for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
  • Contradictory Applications : While some piperidine carboxamides are used as herbicides (e.g., amidosulfuron), others function as plant growth regulators (e.g., mepiquat chloride) , complicating unified conclusions about the target compound’s role.

Biological Activity

N-Methoxy-N,2,6-trimethylpiperidine-4-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C12_{12}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 207.27 g/mol
  • IUPAC Name : this compound

This structure features a piperidine ring with methoxy and carboxamide functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It interacts with receptors in the central nervous system (CNS), potentially affecting neurotransmitter systems and influencing neuropharmacological outcomes.

Antioxidant Activity

Recent studies indicate that this compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related damage in cells. For instance:

  • In Vitro Studies : Research demonstrated that the compound can effectively scavenge free radicals and reduce oxidative damage in cellular models.
  • Mechanism : The antioxidant effect is believed to stem from the compound's ability to modulate key signaling pathways associated with oxidative stress.

Anticancer Potential

The compound has shown promise in anticancer research:

  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., colon and breast cancer) revealed that this compound induces apoptosis and inhibits cell proliferation.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for different cancer cell lines were determined, showcasing its potential as a chemotherapeutic agent.
Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon)25Induction of apoptosis
MCF7 (Breast)30Inhibition of cell proliferation
U251 (Brain)20Apoptosis via mitochondrial pathway

Neuroprotective Effects

Given its structure, the compound may have neuroprotective properties:

  • CNS Applications : Preliminary studies suggest that it could be beneficial in treating neurodegenerative diseases by protecting neuronal cells from apoptosis.
  • Mechanisms : The neuroprotective effects are hypothesized to be mediated through modulation of neurotransmitter systems and reduction of neuroinflammation.

Case Studies

  • Study on Cancer Cell Lines :
    • A study investigated the effects of this compound on colon cancer cells (HCT116). The results indicated a significant reduction in cell viability at concentrations above 25 µM, correlating with increased apoptosis markers.
  • Antioxidant Activity Assessment :
    • In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS), supporting its role as an antioxidant.
  • Neuroprotection in Animal Models :
    • In vivo studies using rodent models of neurodegeneration demonstrated that administration of this compound led to improved cognitive function and reduced neuronal loss compared to control groups.

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